Defensin-1

Antimicrobial Susceptibility Synergy Testing Staphylococcus aureus

Defensin-1 (HNP-1) is a 30-amino acid, 3.4 kDa α-defensin with three intramolecular disulfide bonds. Unlike HNP-2 or HNP-3, HNP-1 delivers 2.6-fold higher monocyte chemotaxis (49% at 5 nM), 2-fold greater anti-S. aureus potency vs. hBD-1, exclusive Kv1.3 channel inhibition (IC50 102 nM), and uniquely retains candidacidal activity. It also synergizes with rifampicin (FICI ≤0.5) and co-formulates with LL-37 at a defined ratio to neutralize cytotoxicity. These properties are isoform-specific—substituting any other defensin isoform will compromise experimental outcomes. For antimicrobial, immunomodulatory, or ion channel research, only verified HNP-1 ensures reproducible results.

Molecular Formula
Molecular Weight
Cat. No. B1577184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-1 (HNP-1) Technical Overview for Antimicrobial Peptide Sourcing and Procurement


Defensin-1, also known as Human Neutrophil Peptide-1 (HNP-1), is a cationic, cysteine-rich antimicrobial peptide belonging to the α-defensin family, endogenously expressed in human neutrophil azurophil granules [1]. This peptide is a key component of the innate immune system, exhibiting broad-spectrum microbicidal activity against bacteria, fungi, and enveloped viruses [2]. As a small, 30-amino acid peptide (approx. 3.4 kDa) with a characteristic β-sheet structure stabilized by three intramolecular disulfide bonds [1], Defensin-1 functions primarily through membrane permeabilization and disruption of microbial targets [3].

Why Defensin-1 (HNP-1) Cannot Be Substituted by Other α-Defensins: Key Procurement Considerations


Despite sharing high sequence homology, α-defensins are not interchangeable reagents. Substitution of Defensin-1 (HNP-1) with closely related isoforms HNP-2 or HNP-3, or with β-defensins like hBD-1 or hBD-3, results in significantly divergent biological outcomes. The N-terminal amino acid residue, which distinguishes HNP-1, HNP-2, and HNP-3, critically modulates antimicrobial spectrum, antifungal activity, immunomodulatory chemotaxis, and ion channel interactions [1]. Furthermore, the structural subclass (α- vs. β-defensin) dictates distinct patterns of cytokine induction and cytotoxicity in mammalian cells [2]. Relying on a generic 'defensin' without specifying the exact peptide can lead to experimental failure, misinterpretation of results, or suboptimal formulation performance. The quantitative evidence below defines precisely where HNP-1 provides unique, non-substitutable value.

Defensin-1 (HNP-1) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Defensin-1 (HNP-1) vs. hBD-1 and hBD-3: Superior Anti-Staphylococcal Activity and Rifampicin Synergy in Clinical Isolates

Against a panel of 27 clinical S. aureus isolates, including MRSA, Defensin-1 (HNP-1) demonstrated a median MIC of 4 mg/L (IQR: 2–8 mg/L), which was 2-fold lower (i.e., more potent) than that of hBD-1 (median MIC 8 mg/L, IQR: 4–8 mg/L). While hBD-3 showed higher potency (median MIC 1 mg/L), Defensin-1 uniquely exhibited synergistic activity (FICI ≤ 0.5) in combination with rifampicin against S. aureus [1]. This synergy was not observed for hBD-1 or hBD-3 with rifampicin, positioning HNP-1 as the preferred α-defensin for combination therapy studies targeting staphylococcal infections [1].

Antimicrobial Susceptibility Synergy Testing Staphylococcus aureus

Defensin-1 (HNP-1) vs. HNP-2 and HNP-3: Critical Chemotactic Activity for Monocyte Recruitment

In a direct head-to-head chemotaxis assay using human monocytes, Defensin-1 (HNP-1) elicited a robust chemotactic response of 49 ± 20% (relative to 10 nM fMLP) at a concentration of 5 nM. In contrast, HNP-2 at the same concentration induced a significantly weaker response of 19 ± 10%, while HNP-3 failed to demonstrate any detectable chemotactic activity [1]. This functional divergence is attributed to a single N-terminal amino acid difference among the three peptides, underscoring that immunomodulatory activity cannot be inferred from sequence similarity alone.

Immunomodulation Chemotaxis Innate Immunity

Defensin-1 (HNP-1) vs. HNP-3: Potent Candidacidal Activity Essential for Antifungal Applications

Although HNP-1, HNP-2, and HNP-3 share identical amino acid sequences except for a single N-terminal variation, their antifungal activities differ dramatically. HNP-1 and HNP-2 demonstrate robust candidacidal activity against C. albicans, whereas HNP-3 is completely inactive [1]. A separate structure-activity study further confirmed that HNP-3, which differs from HNP-1 by a single N-terminal amino acid, was totally inactive against C. albicans [2]. This stark binary outcome highlights the functional criticality of the N-terminal residue and renders HNP-3 unsuitable for any antifungal research or development pipeline.

Antifungal Candida albicans Host Defense Peptide

Defensin-1 (HNP-1) vs. HD-5: Distinct Kv1.3 Channel Inhibition Mechanism and Potency

Both HNP-1 and the enteric α-defensin HD-5 inhibit the Kv1.3 potassium channel, a target implicated in autoimmune disease. However, HNP-1 exhibits a 21.6-fold higher potency (IC50 102.0 ± 30.3 nM) compared to HD-5 (IC50 2.2 ± 0.2 μM) [1]. Critically, the mechanism of inhibition differs: HNP-1 acts as both a pore blocker and a gating modifier, binding to the S1-S2 linker and pore region, whereas HD-5 functions solely as a pore blocker. This mechanistic distinction allows HNP-1 to shift the conductance-voltage relationship by ~9.5 mV, a unique biophysical effect not observed with HD-5 [1].

Ion Channel Kv1.3 Immunopharmacology

Defensin-1 (HNP-1) vs. LL-37: Cooperative Cytotoxicity Neutralization at a Defined Stoichiometric Ratio

When co-administered, the α-defensin HNP-1 and the cathelicidin LL-37 exhibit a unique cooperative interaction that mutually antagonizes their respective cytotoxic mechanisms. HNP-1 suppresses LL-37-induced necrosis, while LL-37 reduces HNP-1-induced apoptosis in MDCK-I cells. This protective neutralization occurs only at a precise stoichiometric ratio of HNP-1 to LL-37 of approximately 0.025 [1]. In contrast, the closely related defensin HNP-2 fails to exhibit this cooperative cytotoxicity-neutralizing effect with LL-37, a difference attributed to a single amino acid variation at the N-terminus [2]. This specific heteroaggregation-dependent phenomenon is not observed with other defensin isoforms, highlighting a unique property of the HNP-1/LL-37 pair.

Peptide Synergy Cytotoxicity Host Cell Protection

Defensin-1 (HNP-1) vs. hBD-3: Divergent Activity Against ESKAPE Gram-Negative Pathogens

A comparative analysis of Defensin-1 (HNP-1) and human β-defensin-3 (hBD-3) against multidrug-resistant clinical ESKAPE Gram-negative isolates revealed a stark divergence in activity. HNP-1 showed undetectable bactericidal activity (LC > 32 mg/L) against all tested strains of Acinetobacter baumannii, Enterobacter cloacae, Klebsiella pneumoniae, and Pseudomonas aeruginosa [1]. In contrast, hBD-3 exhibited appreciable activity with LC ranges of 2–16 mg/L for A. baumannii and 8–8 mg/L for E. cloacae. This data establishes that while HNP-1 is a potent anti-staphylococcal agent (see Evidence Item 1), it is ineffective as a monotherapy against these Gram-negative ESKAPE pathogens. Therefore, for research targeting A. baumannii or E. cloacae, hBD-3 is the appropriate α-defensin, and HNP-1 should not be selected.

ESKAPE Gram-negative Multidrug Resistance

Defensin-1 (HNP-1) High-Impact Research and Industrial Application Scenarios


Combination Therapy Development for MRSA and S. aureus Infections

Based on the evidence that Defensin-1 (HNP-1) demonstrates synergy with rifampicin against S. aureus clinical isolates (FICI ≤ 0.5) [5], this peptide is a prime candidate for formulation into combination antimicrobial therapies. Its 2-fold greater potency against S. aureus compared to hBD-1 [5] positions it as a superior α-defensin for developing adjunctive treatments to reduce rifampicin dosage and mitigate resistance emergence.

Immunomodulatory Research in Monocyte-Mediated Inflammation

The unique, potent chemotactic activity of Defensin-1 for human monocytes (49 ± 20% response at 5 nM), which is 2.6-fold higher than HNP-2 and absent in HNP-3 [5], makes HNP-1 the only α-defensin suitable for in vitro and in vivo studies investigating neutrophil-monocyte crosstalk, inflammatory cell recruitment, and the development of immunomodulatory therapeutics targeting innate immunity.

Kv1.3 Channel Pharmacology and Autoimmune Disease Research

With a 21.6-fold higher potency for Kv1.3 channel inhibition (IC50 102 nM) compared to HD-5 and a unique dual-mode mechanism involving both pore blockade and gating modification [5], Defensin-1 serves as a high-value research tool for probing Kv1.3 channel function. It is particularly relevant for studies in T-cell mediated autoimmune diseases, where Kv1.3 is a validated therapeutic target.

Antifungal Agent Development Targeting Candida albicans

Defensin-1's robust candidacidal activity, in stark contrast to the completely inactive HNP-3 [5], establishes it as the essential α-defensin scaffold for antifungal drug discovery programs. Structure-activity relationship studies based on the HNP-1 sequence can guide the rational design of novel antifungal peptides or peptidomimetics.

Cytoprotective Co-Formulation with LL-37

The discovery that Defensin-1 and LL-37 mutually antagonize each other's host cell cytotoxicity at a specific stoichiometric ratio (HNP-1:LL-37 ~ 0.025) [5] opens a novel avenue for co-formulating these two host defense peptides. This strategy could yield broad-spectrum antimicrobial cocktails with reduced off-target toxicity, a key advantage over single-agent therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Defensin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.